molecular formula C14H16O2 B14121548 2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione

2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14121548
M. Wt: 216.27 g/mol
InChI Key: NPIFBSUUAHBPOS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of the 3,5-dimethylphenyl group attached to the cyclohexane-1,3-dione core imparts unique characteristics to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments. This inhibition leads to the bleaching and eventual death of the target plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H16O2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h6-8,14H,3-5H2,1-2H3

InChI Key

NPIFBSUUAHBPOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2C(=O)CCCC2=O)C

Origin of Product

United States

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